

Physicochemical Characteristics of Lubeluzole Powder: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Lubeluzole dihydrochloride*

Cat. No.: *B15590385*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubeluzole is a neuroprotective agent investigated for its potential in treating acute ischemic stroke. Its mechanism of action involves the modulation of the glutamate-activated nitric oxide synthase (NOS) pathway, inhibition of glutamate release, and the blockage of voltage-gated sodium and calcium ion channels.^{[1][2]} A thorough understanding of the physicochemical characteristics of the Lubeluzole active pharmaceutical ingredient (API) in its powder form is critical for formulation development, ensuring bioavailability, and maintaining stability and efficacy. This guide provides a comprehensive overview of the core physicochemical properties of Lubeluzole powder, detailed experimental protocols for their determination, and a visualization of its signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of Lubeluzole are summarized below. These characteristics are foundational for any pre-formulation and formulation development activities.

Chemical Identification

A clear identification of the molecular structure and associated identifiers is paramount for any active pharmaceutical ingredient.

Identifier	Value
Chemical Name	(α S)-4-(2-Benzothiazolylmethylamino)- α -[(3,4-difluorophenoxy)methyl]-1-piperidineethanol
CAS Registry Number	144665-07-6
Molecular Formula	C22H25F2N3O2S
Molecular Weight	433.51 g/mol
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of Lubeluzole (Image of Lubeluzole's chemical structure would be placed here in a full whitepaper. For this text-based generation, the structure is described by its chemical name and formula in the table.)

Physical Properties

The physical properties of Lubeluzole powder influence its handling, processing, and biopharmaceutical behavior.

Property	Value/Description
Appearance	Crystalline powder
Melting Point	65.8 °C
Solubility	Soluble in DMSO.[3] Specific quantitative solubility in aqueous and other organic solvents is not widely published. The experimental protocol for its determination is provided in Section 3.2.
pKa	The pKa value for Lubeluzole is not readily available in the public domain. The standard experimental protocol for its determination is provided in Section 3.3.
Polymorphism	While over 50% of APIs exhibit polymorphism, specific polymorphic forms of Lubeluzole have not been detailed in widely available literature. [4] The protocol for screening and characterization is provided in Section 3.4.

Experimental Protocols

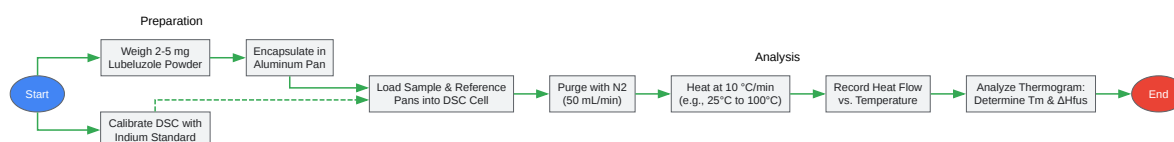
Detailed and reproducible methodologies are essential for the accurate characterization of physicochemical properties. The following sections outline the standard protocols for determining the key parameters of Lubeluzole powder.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a highly precise method for determining the melting point and enthalpy of fusion.

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., Indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of Lubeluzole powder into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan as a reference.
- **Experimental Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
- **Thermal Scan:** Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 100 °C).
- **Data Analysis:** Record the heat flow as a function of temperature. The melting point (T_m) is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the melting peak corresponds to the enthalpy of fusion (ΔH_{fus}).



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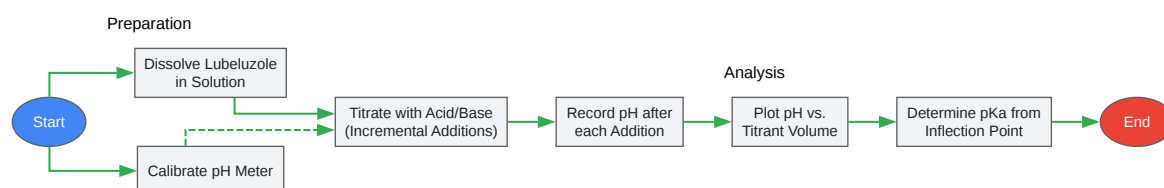
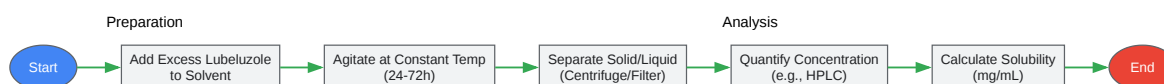
Workflow for Melting Point Determination by DSC.

Solubility Determination via Shake-Flask Method

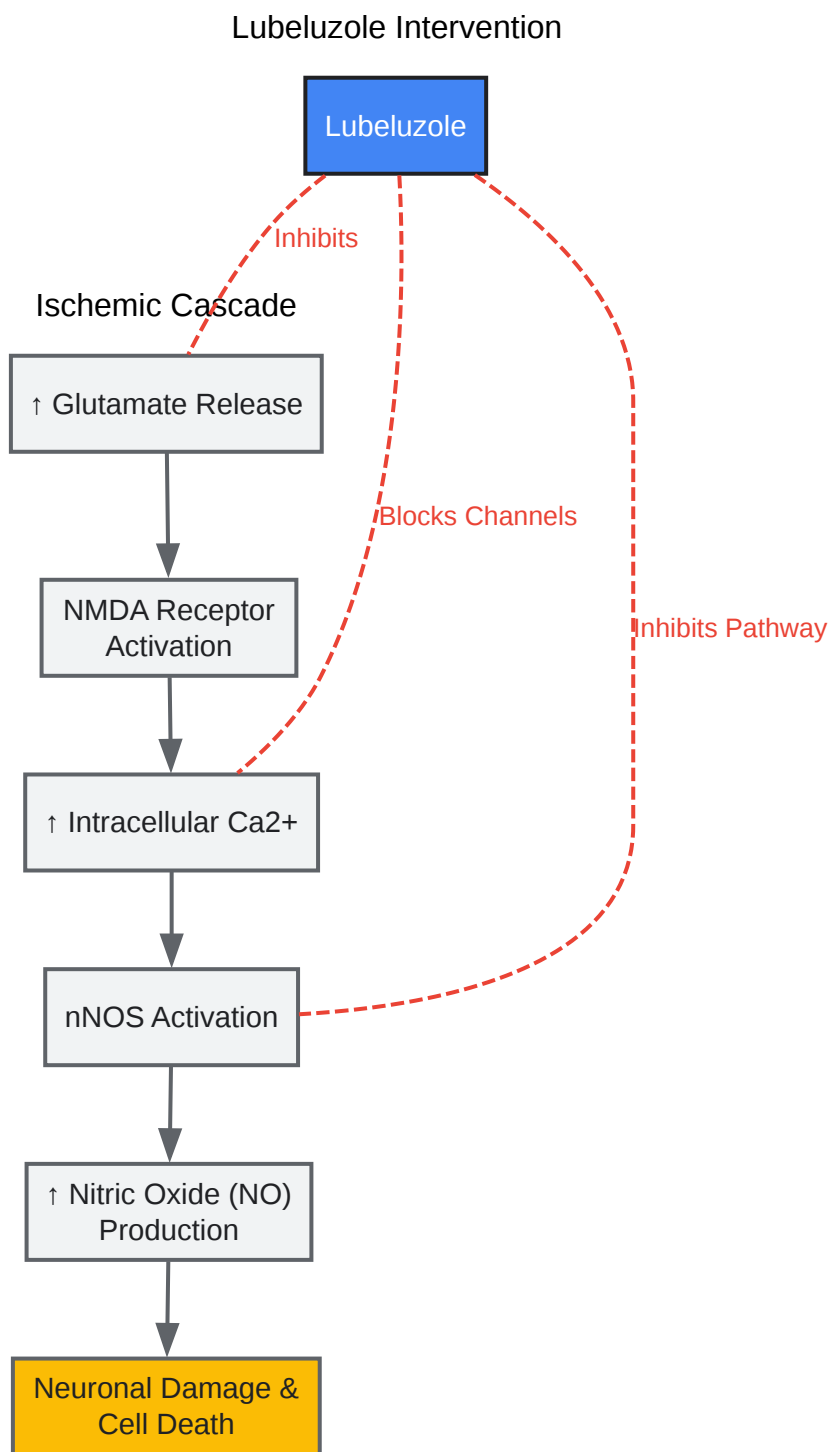
The equilibrium or thermodynamic solubility is a critical parameter that influences drug dissolution and absorption. The shake-flask method is the gold standard for its determination.

Methodology:

- Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., ethanol, methanol, acetonitrile).
- Sample Addition: Add an excess amount of Lubeluzole powder to a known volume of each solvent in a sealed vial or flask. The presence of undissolved solid must be visible.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., 0.22 μ m PVDF).
- Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved Lubeluzole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Express the solubility in terms of mg/mL or mol/L.







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